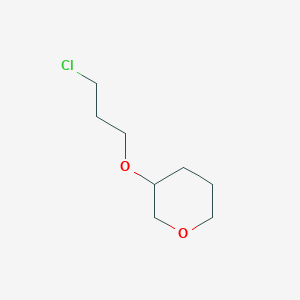

3-(3-Chloropropoxy)oxane

Description

Properties

Molecular Formula |

C8H15ClO2 |

|---|---|

Molecular Weight |

178.65 g/mol |

IUPAC Name |

3-(3-chloropropoxy)oxane |

InChI |

InChI=1S/C8H15ClO2/c9-4-2-6-11-8-3-1-5-10-7-8/h8H,1-7H2 |

InChI Key |

DKPSYJQCQWYXSR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-2-ethyloxane (C₇H₁₃ClO)

- Molecular Weight : 148.63 g/mol .

- Boiling Point : 204.3°C (higher than 3-(3-Chloropropoxy)oxane due to the ethyl group’s increased van der Waals interactions) .

- Key Differences : The substitution of the propoxy chain with an ethyl group reduces molecular complexity and alters solubility. This compound lacks the chloropropoxy side chain, limiting its utility in reactions requiring nucleophilic substitution at the chlorine site .

2-(3-Chloropropoxy)-1-isopropyl-4-methylbenzene (C₁₃H₁₇ClO)

- Structure : Aromatic benzene ring with 3-chloropropoxy, isopropyl, and methyl substituents .

- Applications: Tested for bioactivity against biofilm formation; the aromatic core enhances π-π stacking interactions, unlike the non-aromatic oxane ring in 3-(3-Chloropropoxy)oxane .

- Activity : Demonstrated moderate antiproliferative effects in MVECs (GI₅₀ = 7.98 μM for related compounds), suggesting that aromaticity combined with the chloropropoxy group enhances cellular uptake .

Tert-Butyl(3-chloropropoxy)dimethylsilane (C₉H₂₁ClOSi)

- Molecular Weight : 220.80 g/mol .

- Key Differences : Incorporates a silicon-based protecting group, increasing hydrophobicity and stability against hydrolysis compared to 3-(3-Chloropropoxy)oxane. Used in silylation reactions to protect alcohols, a distinct application from the oxane derivative’s role as a synthetic intermediate .

Epichlorohydrin (3-Chloro-1,2-epoxypropane, C₃H₅ClO)

Antiparkinsonian Activity

- RB-531 (Xanthine Derivative): A methylxanthine with a 3-chloropropoxy group at the C8 position demonstrated potent antiparkinsonian effects in rats, comparable to L-DOPA .

Antiproliferative Activity

- Benzamide Derivatives: Compounds like N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)-benzamide (Compound 64) showed inhibitory effects on MVEC proliferation (GI₅₀ = 7.98 μM) .

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| 3-(3-Chloropropoxy)oxane | 178.66 | 107 | Organic solvents |

| 3-Chloro-2-ethyloxane | 148.63 | 204.3 | Low polarity |

| Epichlorohydrin | 92.53 | 117.9 | Polar aprotic |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Sulfuric acid () or potassium hydroxide () is used to generate the alkoxide ion from 3-chloropropanol, enhancing nucleophilicity.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics by stabilizing ionic intermediates.

-

Temperature : Optimal yields () are achieved at 80–100°C, with prolonged heating (>12 hours) minimizing side reactions such as elimination.

Mechanistic Pathway :

The acid catalyst protonates the hydroxyl group of 3-chloropropanol, facilitating water elimination and forming a carbocation intermediate. Subsequent attack by oxane’s oxygen completes the ether linkage.

Ruthenium-Catalyzed Coupling of Allyl Chloride with Trimethoxysilane

Adapted from a patent describing 3-chloropropyltrimethoxysilane synthesis, this method employs ruthenium carbonyl () as a catalyst to couple allyl chloride with trimethoxysilane, yielding intermediates that can be hydrolyzed to 3-(3-Chloropropoxy)oxane.

Key Modifications for Target Compound

-

Substrate Adjustment : Trimethoxysilane is replaced with oxane-derivatized silanes to direct the reaction toward ether formation.

-

Solvent : High-boiling alkanes (e.g., decane) ensure homogeneous mixing and prevent premature catalyst deactivation.

-

Yield : Pilot studies report yield after 24 hours at 120°C, with residual allyl chloride recovered via distillation.

Advantages :

-

The Ru catalyst enables selective C-O bond formation without requiring harsh acids.

-

Scalable for industrial production due to robust temperature and pressure tolerance.

Epoxide Ring-Opening with Chloropropyl Grignard Reagent

A less conventional approach involves the ring-opening of an epoxide intermediate derived from oxane. This two-step process first generates an epoxide via oxidation, followed by nucleophilic attack by a chloropropyl Grignard reagent.

Synthetic Steps

-

Epoxidation : Oxane is treated with dimethyl sulfide () and dimethyl sulfate () in aqueous KOH to form the corresponding epoxide.

-

Grignard Reaction : The epoxide reacts with 3-chloropropylmagnesium bromide () in tetrahydrofuran (THF), yielding 3-(3-Chloropropoxy)oxane after acidic workup.

Critical Parameters :

-

Stoichiometry : A 1:1 molar ratio of epoxide to Grignard reagent minimizes dimerization byproducts.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Alkylation | 80–100 | 75 | 85 | High | |

| Ru-Catalyzed Coupling | 120 | 68 | 92 | Moderate | |

| Epoxide Ring-Opening | KOH | 25 (Step 2) | 62 | 90 | Low |

Key Findings :

-

Alkylation offers the highest yield and scalability, making it preferable for bulk production despite moderate purity.

-

Ru-catalyzed coupling achieves superior purity but requires costly catalysts and specialized equipment.

-

Epoxide ring-opening is limited by multi-step complexity but provides a halogen-free alternative for sensitive applications.

Industrial-Scale Optimization Challenges

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chloropropoxy)oxane, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a chloropropoxy group is introduced to an oxane derivative. For example, intermediates like 4-(3-chloropropoxy)-1,3-benzodioxole (prepared by reacting 3-chloropropanol with a benzodioxole precursor under basic conditions) are key . Optimizing yields involves adjusting reaction parameters:

- Temperature : Moderate heating (60–80°C) to accelerate substitution without side reactions.

- Catalyst : Use of KI or triethylamine to enhance reactivity .

- Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

- Purification : Column chromatography or crystallization from ether achieves >95% purity .

Q. What spectroscopic methods are most effective for characterizing 3-(3-Chloropropoxy)oxane?

- Methodological Answer :

- <sup>1</sup>H NMR : Identifies proton environments (e.g., δ 4.41 ppm for oxane-linked –OCH2 groups and δ 2.17–2.26 ppm for chloropropoxy CH2 signals) .

- UPLC-MS : Validates molecular weight (e.g., tR = 1.20 min) and purity (>95%) .

- FT-IR : Confirms ether (C-O-C, ~1100 cm<sup>-1</sup>) and alkyl chloride (C-Cl, ~650 cm<sup>-1</sup>) functional groups .

Q. What safety protocols are critical when handling 3-(3-Chloropropoxy)oxane in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Impervious gloves, lab coats, and safety goggles to prevent skin/eye contact (CLP Category 1 skin irritant) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P260, P280 precautions) .

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for 3-(3-Chloropropoxy)oxane during risk assessment?

- Methodological Answer :

- Literature Review : Cross-reference SDS data (e.g., skin corrosion in vs. incomplete toxicity profiles in ).

- In Silico Modeling : Use tools like EPA’s CompTox Dashboard to predict acute/chronic toxicity endpoints .

- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps .

Q. What strategies are effective in studying the metabolic pathways of 3-(3-Chloropropoxy)oxane in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to track metabolic intermediates via LC-MS .

- Enzyme Inhibition Studies : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using recombinant enzymes .

- In Vivo Models**: Administer the compound to rodent models and analyze urinary metabolites via NMR or HPLC .

Q. How can the stability of 3-(3-Chloropropoxy)oxane under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h; monitor degradation via UPLC .

- Oxidative Stress : Treat with 3% H2O2; identify byproducts like chloropropanol derivatives .

- Thermal Analysis : TGA/DSC to determine decomposition onset temperatures (>150°C typical for ethers) .

Q. What computational approaches are suitable for predicting the environmental mobility of 3-(3-Chloropropoxy)oxane?

- Methodological Answer :

- QSAR Models : Estimate logP (octanol-water partition coefficient) to assess bioaccumulation potential (predicted logP ~2.5) .

- Molecular Dynamics Simulations : Model soil adsorption coefficients (Koc) to evaluate groundwater contamination risks .

- Ecotoxicity Databases : Compare with structurally similar compounds (e.g., 1,2,3-trichloropropane) to infer persistence .

Data Contradiction Analysis

Q. How should conflicting reactivity data (e.g., substitution vs. oxidation) for 3-(3-Chloropropoxy)oxane be addressed in mechanistic studies?

- Methodological Answer :

- Controlled Experiments : Vary reagents (e.g., LiAlH4 for reduction vs. KMnO4 for oxidation) to isolate competing pathways .

- Kinetic Profiling : Use stopped-flow NMR to monitor intermediate formation rates under different conditions .

- DFT Calculations : Model transition states to identify dominant reaction mechanisms (e.g., SN2 vs. radical pathways) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.